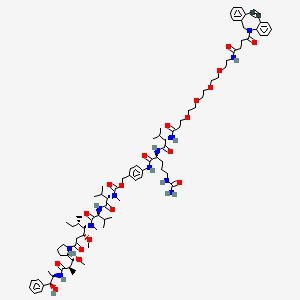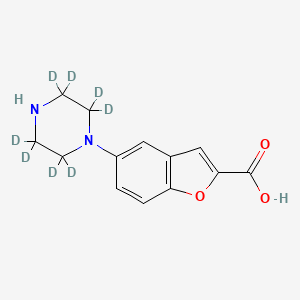
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 is a deuterated derivative of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid. This compound is often used in research settings, particularly in the field of proteomics. The deuterium labeling (d8) is used to distinguish it from its non-deuterated counterpart in mass spectrometry studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of Piperazine Group: The piperazine group is introduced via a nucleophilic substitution reaction, where a halogenated benzofuran derivative reacts with piperazine.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are scaled up using industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for research use.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 has several scientific research applications:
Proteomics: Used as a biochemical tool in mass spectrometry to study protein interactions and modifications.
Pharmacology: Investigated for its potential as an intermediate in the synthesis of pharmacologically active compounds.
Chemical Biology: Utilized in studies involving the labeling and tracking of biological molecules.
Medicinal Chemistry: Explored for its role in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 involves its interaction with specific molecular targets. The piperazine group can interact with various receptors and enzymes, modulating their activity. The benzofuran ring provides structural stability and enhances binding affinity. The deuterium labeling allows for precise tracking and analysis in mass spectrometry studies .
Comparación Con Compuestos Similares
Similar Compounds
5-(1-Piperazinyl)benzofuran-2-carboxylic acid: The non-deuterated counterpart.
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate: An ester derivative used in similar research applications.
Uniqueness
5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry studies. The deuterium atoms enhance the compound’s stability and allow for more accurate tracking and analysis compared to its non-deuterated counterpart .
Propiedades
Fórmula molecular |
C13H14N2O3 |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17)/i3D2,4D2,5D2,6D2 |
Clave InChI |
XSDYUFFJOJVGMF-SQUIKQQTSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)OC(=C3)C(=O)O)([2H])[2H])[2H] |
SMILES canónico |
C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


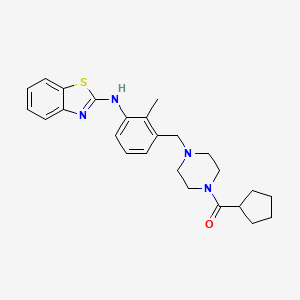
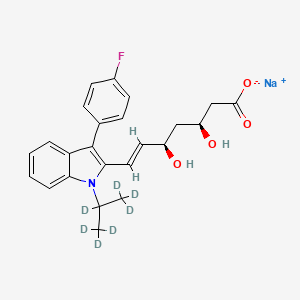

![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)


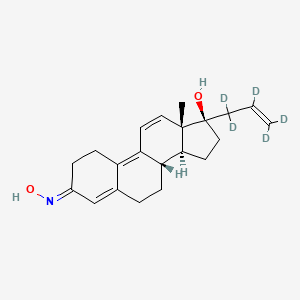
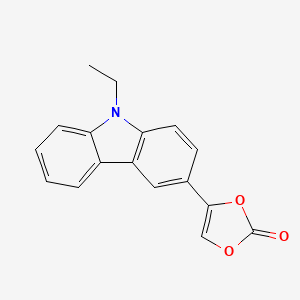
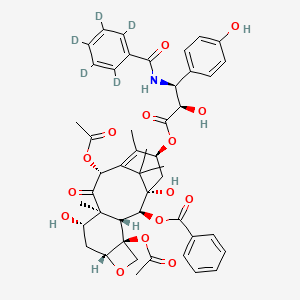



![[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)
